![molecular formula C12H12ClNO2 B1532601 2-Chloro-6,7-dimethoxy-4-methylquinoline CAS No. 697793-63-8](/img/structure/B1532601.png)
2-Chloro-6,7-dimethoxy-4-methylquinoline
Overview
Description
2-Chloro-6,7-dimethoxy-4-methylquinoline is an intermediate in the synthesis of Tafenoquine-d3 Succinate . It has the potential to become a widely used drug in the prevention and treatment of malaria infection . The molecular formula is C12H12ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 2-position, two methoxy groups at the 6 and 7 positions, and a methyl group at the 4 position . The molecular weight is 237.68 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of 2-Chloro-6,7-dimethoxy-4-methylquinoline is in the synthesis of compounds with antimicrobial properties. A study demonstrated the synthesis of pyrazoline derivatives incorporating 2-chloroquinoline, which were evaluated for their antimicrobial efficacy against a variety of bacterial and fungal strains. The research indicated that certain derivatives exhibited significant antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Bawa et al., 2009).
Chemical Transformations for Alkaloid Synthesis
This compound has also been utilized in chemical transformations to synthesize complex structures, such as pyrrolo[4,3,2-de]quinolines. These transformations are pivotal in the formal total syntheses of various marine alkaloids, including Damirones A and B, Batzelline C, and others, highlighting its utility in the synthesis of naturally occurring compounds with potential pharmacological activities (Roberts et al., 1997).
Nucleophilic Reactions
The compound has been involved in studies focusing on its reactions with nucleophilic reagents, contributing to the broader understanding of quinoxaline derivatives' chemical behavior. These studies provide insights into the compound's versatility and its potential to form a variety of chemical structures through nucleophilic substitution reactions, which can be valuable in designing new molecules with desired biological activities (Badr et al., 1983).
Crystallographic and Computational Studies
Additionally, crystallographic and computational studies on derivatives of this compound have contributed to a deeper understanding of molecular structures and their interactions. Such studies are crucial for drug design, allowing researchers to predict how modifications to the molecular structure could impact biological activity and stability (Mague et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6,7-dimethoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDOYINPAVDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651052 | |
Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
697793-63-8 | |
Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.